![molecular formula C21H13Br2NS B2535469 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline CAS No. 861210-36-8](/img/structure/B2535469.png)

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

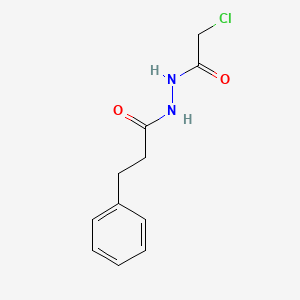

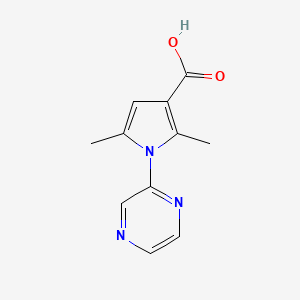

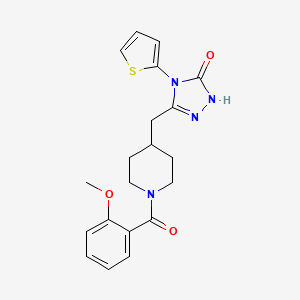

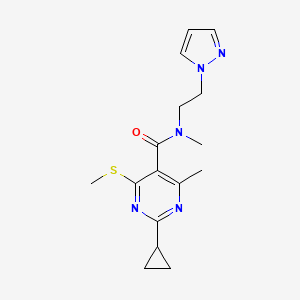

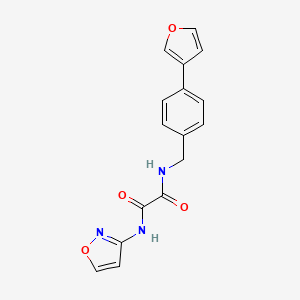

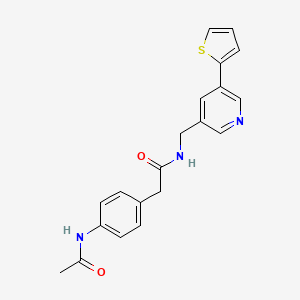

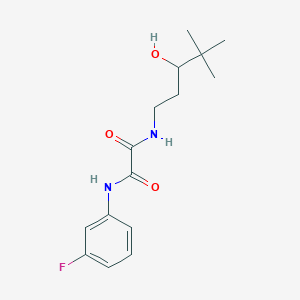

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline is a chemical compound with the molecular formula C21H13Br2NS . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline consists of a quinoline core with two bromine atoms at the 6 and 8 positions and a phenylsulfanyl group at the 2 position .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Quinolines and their derivatives are synthesized through various methods, contributing significantly to fields such as material science, organic chemistry, and pharmacology. For example, the structural and optical properties of quinoline derivatives have been studied, indicating their potential application in materials science for their polycrystalline and nanocrystalline properties when deposited as thin films (Zeyada, El-Nahass, & El-Shabaan, 2016) (Zeyada et al., 2016).

Photovoltaic and Electronic Applications

Quinoline derivatives have been explored for their photovoltaic properties, suggesting their utility in organic–inorganic photodiode fabrication. The electrical properties of certain quinoline derivatives have shown promising results for use in heterojunction diodes, indicating their potential in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016) (Zeyada et al., 2016).

Anticancer Activity

Quinoline-based compounds have been identified as potential anticancer agents. Their synthetic versatility allows for the generation of structurally diverse derivatives, showing effective anticancer activity through various mechanisms of action, including the inhibition of tyrosine kinases and DNA repair processes (Solomon & Lee, 2011) (Solomon & Lee, 2011).

Corrosion Inhibition

Quinoline derivatives have also been investigated as corrosion inhibitors for metals in acidic mediums. Their effectiveness in mitigating corrosion through adsorption on metal surfaces indicates their potential in industrial applications to enhance the longevity of metal components (Singh, Srivastava, & Quraishi, 2016) (Singh et al., 2016).

RNA Binding and Antibacterial Agents

Quinoline amino acids have been synthesized and incorporated into peptides, demonstrating nanomolar affinity for RNA targets. This suggests the potential for quinoline derivatives in the development of new antibacterial agents or as tools in molecular biology to modulate RNA function (Krishnamurthy, Gooch, & Beal, 2004) (Krishnamurthy et al., 2004).

Eigenschaften

IUPAC Name |

6,8-dibromo-2-(4-phenylsulfanylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2NS/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)25-17-4-2-1-3-5-17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXOMLSFAAOKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2535392.png)

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2535395.png)

![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)

![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)

![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)

![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2535407.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)